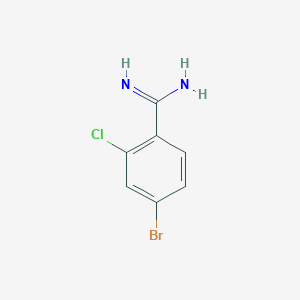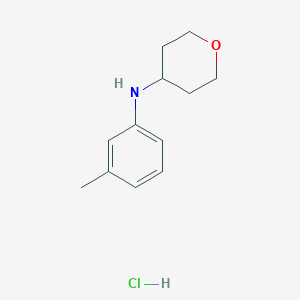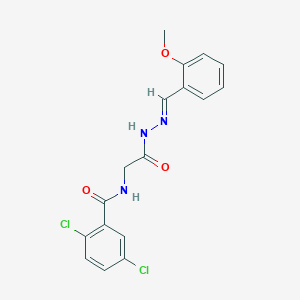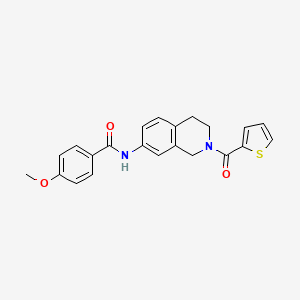
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-(furan-2-yl)pyridin-4-yl)methyl)quinoxaline-2-carboxamide, also known as FPQ, is a novel quinoxaline derivative that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPQ is a small molecule compound that has been synthesized using various methods and has shown promising results in various scientific research studies.
Applications De Recherche Scientifique
Synthesis and Properties :
- El’chaninov et al. (2017) described the synthesis of N-(Quinolin-6-yl)furan-2-carboxamide, a related compound, and its transformation into 2-(furan-2-yl)thiazolo[5,4-f]quinoline through electrophilic and nucleophilic substitution reactions. This research highlights the chemical versatility and potential applications of these compounds in organic synthesis (El’chaninov & Aleksandrov, 2017).
- Aleksandrov et al. (2019) further explored the synthesis of similar compounds, providing insights into the chemical reactivity and possible modifications of these molecules (Aleksandrov, El’chaninov, & Zablotskii, 2019).
Biological Applications :
- Degorce et al. (2016) discovered a series of 3-quinoline carboxamides, structurally related to the query compound, as selective inhibitors of ataxia telangiectasia mutated (ATM) kinase. This study suggests potential therapeutic applications of similar compounds in cancer treatment (Degorce et al., 2016).
- Ismail et al. (2004) synthesized a compound structurally similar to the query compound, showing strong DNA affinities and in vitro activity against protozoal infections, indicating potential as antiprotozoal agents (Ismail et al., 2004).
Chemical Reactivity and Transformations :
- Stroganova et al. (2016) investigated acid-catalyzed transformations of N-(5-methyl-2-furyl)ethyl 3-aminothieno[2,3-b]pyridine-2-carboxamides, which are structurally related to the query compound. This research contributes to understanding the chemical behavior and potential synthetic applications of these molecules (Stroganova, Vasilin, & Krapivin, 2016).
Coordination Chemistry and Sensing Applications :
- Omondi et al. (2021) explored the coordination behavior and in vitro cytotoxicity of carboxamide palladium(II) complexes, which are structurally related to the compound . These findings suggest potential applications in medicinal chemistry and sensor development (Omondi et al., 2021).
- Park et al. (2015) synthesized a chemosensor incorporating a quinoline moiety, similar to the query compound, for detecting Zn2+ in living cells and aqueous solutions. This indicates potential use in biological sensing applications (Park et al., 2015).
Mécanisme D'action
Target of Action
Similar compounds have been found to inhibit collagen prolyl-4-hydroxylase , which plays a crucial role in collagen biosynthesis.
Mode of Action
The exact mode of action of this compound is currently unknown. For instance, some quinoxaline derivatives are known to inhibit tyrosine kinases, an enzyme that can modulate signal transduction pathways .
Biochemical Pathways
If the compound does indeed inhibit collagen prolyl-4-hydroxylase as suggested by some studies , it could potentially affect the collagen biosynthesis pathway and thereby influence the structure and function of connective tissues.
Result of Action
If the compound does inhibit collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis and stability, leading to changes in the structure and function of tissues where collagen is a major component .
Propriétés
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-4-yl]methyl]quinoxaline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-19(17-12-21-14-4-1-2-5-15(14)23-17)22-11-13-7-8-20-16(10-13)18-6-3-9-25-18/h1-10,12H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQVMBQUXMBRGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=CC(=NC=C3)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Azepan-1-yl-3-methyl-7-[2-(5-methyl-[1,3,4]thiadiazol-2-ylsulfanyl)-ethyl]-3,7-dihydro-purine-2,6-dione](/img/structure/B2466944.png)

![N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2466951.png)





![1-(difluoromethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2466961.png)
![1-[(2-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride](/img/structure/B2466962.png)



